Pentyl isocyanate
Overview
Description
Pentyl isocyanate is an organic compound with the linear formula CH3(CH2)4NCO . It has a molecular weight of 113.16 . It is used in laboratory chemicals .
Synthesis Analysis
Alkyl isocyanates, such as pentyl isocyanate, can be prepared in good to excellent yields by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .
Molecular Structure Analysis
The molecular structure of pentyl isocyanate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 18 bonds, including 7 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 1 aliphatic isocyanate .
Chemical Reactions Analysis
Isocyanates, including pentyl isocyanate, typically react with amines to give ureas and with alcohols to form carbamates .
Physical And Chemical Properties Analysis
Pentyl isocyanate is a liquid with a refractive index of n20/D 1.414 (lit.) . It has a boiling point of 136-137 °C (lit.) and a density of 0.878 g/mL at 25 °C (lit.) .
Scientific Research Applications
1. Detection of Isocyanates in Air
Pentyl isocyanate, as part of the isocyanate group, plays a role in air quality monitoring. A study demonstrated the use of a fluorescent sensory polymer for detecting trace amounts of isocyanates in the air. This polymer, which includes pentiptycene and tetraphenylethylene units linked by acetylene, exhibits a rapid fluorescence quenching response to isocyanates, enabling the detection of these compounds at levels significantly lower than the permissible exposure limit (Ghosh et al., 2014).
2. Synthesis of Metallo-Supramolecular Polymers
Pentyl isocyanate derivatives have been used in the synthesis of novel polymers. One research involved converting an amino-pentyl-functionalized terpyridine to its isocyanate form. This compound was then used as a building block for creating metal-coordinating polymers, indicating the potential of pentyl isocyanate derivatives in polymer chemistry (Hoogenboom et al., 2004).
3. Role in Biological Pathways
Pentyl isocyanate and its relatives are also significant in biological studies. A study using Saccharomyces cerevisiae as a model organism found that isocyanates affect several biological pathways, including chromatin structure, DNA damage response, and oxidative stress. This research provides insights into the cellular and molecular impact of isocyanates (Azad et al., 2014).
4. Development of Polymer Materials
Research on anionic polymerization of n-alkoxycarbonylaminohexyl isocyanates, which includes derivatives of pentyl isocyanate, has shown significant progress. These studies involve creating polymers with controlled molecular weight and polydispersity index, highlighting the potential of pentyl isocyanate in advanced polymer synthesis (Rahman et al., 2009).
5. Preparation of Functional Crosslinking Agents
Pentyl isocyanate derivatives have been explored as functional crosslinking agents in various applications, including in the creation of wood adhesives for plywood. This shows the practical applications of isocyanate derivatives in manufacturing materials (Ma et al., 2019).
6. Environmental and Health Impact Studies
Research on isocyanates, including pentyl isocyanate, often focuses on their impact on health and the environment. Studies have investigated the effects of isocyanates on respiratory health, skin exposure, and their role in occupational asthma (Bello et al., 2006).
7. Analytical Methods for Isocyanate Detection
Developing analytical methods for detecting isocyanates in various environments is a significant area of research. Techniques range from chromatographic methods to more advanced spectroscopic and electrochemical detection methods, highlighting the importance of accurately measuring these compounds in occupational and environmental settings (Henneken et al., 2006).
Safety And Hazards
Pentyl isocyanate is considered hazardous. It is a flammable liquid and vapor that causes skin irritation and serious eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
1-isocyanatopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-3-4-5-7-6-8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVUKQWNRPNACD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192662 | |
Record name | Pentane, 1-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentyl isocyanate | |
CAS RN |
3954-13-0 | |
Record name | Pentane, 1-isocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003954130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 1-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
During the thermal degradation of 1,6-hexamethylenediiso- cyanate-based (HDI) car paint, the eight most abundant isocyanates generated are isocyanic acid, methyl isocyanate, …
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